![molecular formula C11H20N2O3 B1470517 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid CAS No. 1518942-63-6](/img/structure/B1470517.png)

2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid

Overview

Description

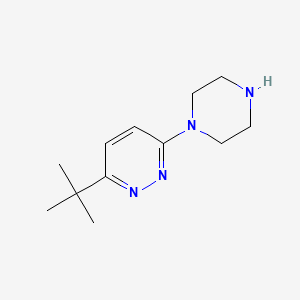

“2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid” (ECPA) is a novel compound that belongs to the class of N-substituted piperidines. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific synthesis method for a similar compound involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .

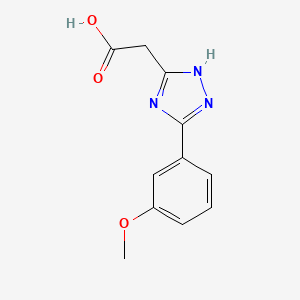

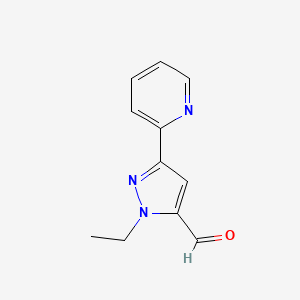

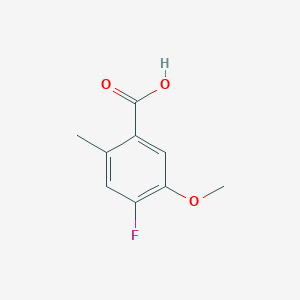

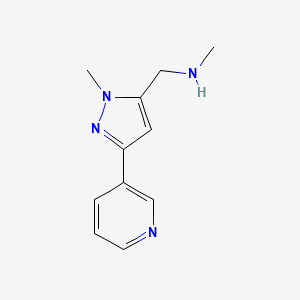

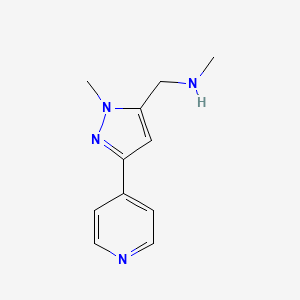

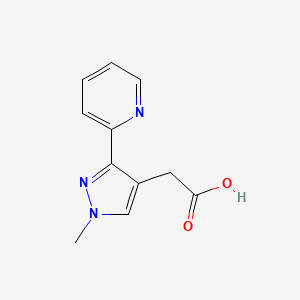

Molecular Structure Analysis

The molecular structure of ECPA consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of a similar compound, 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate, is C12H20NO4 .

Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . Protodeboronation of alkyl boronic esters is a notable reaction involving piperidine derivatives .

Scientific Research Applications

Biodegradation and Fate in Environmental Contexts

Research on ethyl tert-butyl ether (ETBE), a gasoline oxygenate, provides insight into the biodegradation and fate of related chemicals in soil and groundwater. Microorganisms capable of aerobically degrading ETBE and potentially similar compounds have been identified, with degradation pathways involving hydroxylation and the formation of intermediates like acetaldehyde and acetic acid derivatives. This knowledge is valuable for understanding the environmental impact and remediation strategies for chemicals with similar structures (Thornton et al., 2020).

Role in Fermented Beverages and Vinegar Production

The physiology of acetic acid bacteria (AAB) in the production of vinegar and fermented beverages like kombucha and kefir highlights the significance of acetic acid and its derivatives in food science. AAB oxidize ethanol into acetic acid during "oxidative" fermentation, indicating the potential utility of related compounds in biotechnological applications and the production of fermented foods and beverages (Lynch et al., 2019).

Pharmacological and Biomedical Applications

Research on organotin(IV) complexes with acetic acid and its derivatives demonstrates their anticarcinogenicity and cytotoxicity against various cancer cell lines. The structure-activity relationships of these complexes highlight the importance of acetic acid derivatives in developing new anticancer agents (Ali et al., 2018).

Industrial Applications in Acidizing Operations

The use of organic acids, including acetic acid, for acidizing operations in oil and gas exploration indicates the chemical's role in enhancing the permeability of reservoir rocks. The review of organic acids' advantages and limitations in acidizing jobs underscores their importance in petroleum engineering and reservoir management (Alhamad et al., 2020).

Safety and Hazards

Mechanism of Action

properties

IUPAC Name |

2-[1-[2-(ethylamino)-2-oxoethyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-2-12-10(14)8-13-5-3-9(4-6-13)7-11(15)16/h9H,2-8H2,1H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSNFTBIVFZBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470438.png)

![2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470439.png)

![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470441.png)

![1-Methyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470451.png)